
physicochemical characteristics of 3-
Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Bromoimidazo[1,2-a]pyrazin-8-

amine

Cat. No.: B047931 Get Quote

In-Depth Technical Guide: 3-Bromoimidazo[1,2-
a]pyrazin-8-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical

characteristics, synthesis, and biological activity of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a

heterocyclic compound of interest in medicinal chemistry.

Core Physicochemical Characteristics
3-Bromoimidazo[1,2-a]pyrazin-8-amine is a small molecule with the chemical formula

C₆H₅BrN₄ and a molecular weight of 213.03 g/mol . While experimental data for some of its

properties are not readily available in the public domain, predicted values provide initial insights

for research and development.

Table 1: Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyrazin-8-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b047931?utm_src=pdf-interest
https://www.benchchem.com/product/b047931?utm_src=pdf-body
https://www.benchchem.com/product/b047931?utm_src=pdf-body
https://www.benchchem.com/product/b047931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₆H₅BrN₄ -

Molecular Weight 213.03 g/mol -

Predicted pKa 2.56 Publicly available data

Predicted Density 2.09 g/cm³ Publicly available data

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

Synthesis and Spectroscopic Analysis
A definitive, step-by-step synthesis protocol for 3-Bromoimidazo[1,2-a]pyrazin-8-amine is not

explicitly detailed in publicly accessible literature. However, based on the synthesis of related

imidazo[1,2-a]pyrazine derivatives, a plausible synthetic route can be proposed. This would

likely involve the initial formation of the imidazo[1,2-a]pyrazine core, followed by a bromination

step and subsequent introduction of the amine group at the 8-position.

A general synthetic approach for substituted imidazo[1,2-a]pyrazines involves the condensation

of an aminopyrazine with an α-haloketone, followed by further functionalization. For the

synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine, a potential pathway is outlined below.
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Proposed Synthetic Pathway
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Caption: Proposed synthetic pathway for 3-Bromoimidazo[1,2-a]pyrazin-8-amine.

While experimental ¹H and ¹³C NMR spectra for 3-Bromoimidazo[1,2-a]pyrazin-8-amine are

not available, data for structurally related compounds can provide an indication of the expected
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chemical shifts.

Biological Activity and Mechanism of Action
Research has identified a series of substituted imidazo[1,2-a]pyrazin-8-amines as potent

inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This

non-receptor tyrosine kinase is overexpressed in a high percentage of breast tumors and is

implicated in promoting cancer cell proliferation, survival, and migration.[1][2] One inhibitor from

this class, designated as P21d, demonstrated an in vitro IC₅₀ of 30 nmol/L.[3] Although the

specific inhibitory concentration for the 3-bromo derivative is not publicly documented, its

structural similarity strongly suggests it functions as a Brk/PTK6 inhibitor.

The Brk/PTK6 signaling pathway is complex and involves the phosphorylation of various

downstream substrates.[1][2] Inhibition of Brk/PTK6 by compounds such as 3-
Bromoimidazo[1,2-a]pyrazin-8-amine is expected to disrupt these signaling cascades,

leading to anti-tumor effects. Key downstream effectors of Brk/PTK6 include Signal

Transducers and Activators of Transcription (STATs), such as STAT3 and STAT5, as well as

pathways involving RhoA and the Aryl Hydrocarbon Receptor (AhR).[4][5][6] By blocking the

kinase activity of Brk/PTK6, these inhibitors can modulate gene expression and cellular

processes that are critical for tumor progression.
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Caption: Simplified Brk/PTK6 signaling pathway and the point of inhibition.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Bromoimidazo[1,2-
a]pyrazin-8-amine are not readily available. However, general procedures for related

compounds can be adapted.

General Procedure for HPLC Analysis of Imidazo[1,2-
a]pyrazine Derivatives
A general method for the analysis of imidazo[1,2-a]pyrazine derivatives by High-Performance

Liquid Chromatography (HPLC) has been reported and can serve as a starting point for

method development.[7][8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b047931?utm_src=pdf-body-img
https://www.benchchem.com/product/b047931?utm_src=pdf-body
https://www.benchchem.com/product/b047931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718296/
https://pubs.rsc.org/en/content/articlepdf/2023/ra/d3ra07842f
https://www.researchgate.net/publication/376478962_Iodine_catalyzed_synthesis_of_imidazo12-a_pyrazine_and_imidazo12-apyridine_derivatives_and_their_anticancer_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: Reverse-phase C18 column.

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a 50:50

(v/v) mixture of acetonitrile and water.[7][8][9]

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Flow Rate: Typically around 1.0 mL/min.

Injection Volume: 10-20 µL.

This method would require optimization for the specific analysis of 3-Bromoimidazo[1,2-
a]pyrazin-8-amine to ensure adequate separation and quantification.

General HPLC Workflow
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Caption: General workflow for the HPLC analysis of imidazo[1,2-a]pyrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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